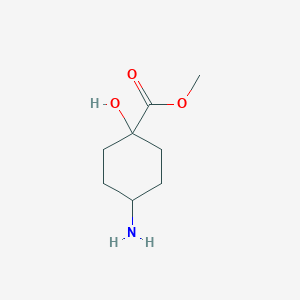

Methyl 4-amino-1-hydroxycyclohexane-1-carboxylate

Description

Methyl 4-amino-1-hydroxycyclohexane-1-carboxylate is a cyclohexane-derived ester featuring both amino (-NH₂) and hydroxyl (-OH) substituents at the 4- and 1-positions, respectively. This bifunctional structure confers unique physicochemical properties, making it a compound of interest in pharmaceutical and organic synthesis.

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

methyl 4-amino-1-hydroxycyclohexane-1-carboxylate |

InChI |

InChI=1S/C8H15NO3/c1-12-7(10)8(11)4-2-6(9)3-5-8/h6,11H,2-5,9H2,1H3 |

InChI Key |

NCNXWHFKFVIIAY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CCC(CC1)N)O |

Origin of Product |

United States |

Preparation Methods

Hydrogenation of Cyano-Substituted Cyclohexene Derivatives

A foundational approach involves the reduction of cyano groups to amines while saturating cyclohexene rings. US3808266A details the hydrogenation of diethyl 4-cyano-3-cyclohexene-1,1-dicarboxylate using Raney nickel and ammonia in methanol, yielding diethyl 4-aminocyclohexane-1,1-dicarboxylate. Adapting this method, the target compound could be synthesized via selective hydrolysis of one ester group to a carboxylic acid, followed by reduction to a hydroxyl group. For instance:

-

Hydrogenation : Diethyl 4-cyano-3-cyclohexene-1,1-dicarboxylate → diethyl 4-aminocyclohexane-1,1-dicarboxylate.

-

Selective Hydrolysis : Treatment with aqueous HCl or NaOH to hydrolyze one ester to a carboxylic acid.

-

Reduction : LiAlH₄-mediated reduction of the carboxylic acid to a hydroxyl group, preserving the methyl ester.

This route faces challenges in selectively reducing the carboxylic acid without affecting the ester. Alternative protecting groups for the amine (e.g., Boc) may improve selectivity.

Low-Pressure Hydrogenation for Trans Selectivity

WO2017134212A1 highlights hydrogenation under mild conditions (≤10 bar H₂) to favor trans isomers in cyclohexane derivatives. Applying this to methyl 4-nitrobenzoate derivatives could yield the target compound:

-

Substrate : Methyl 4-nitro-1-ketocyclohexane-1-carboxylate.

-

Catalyst : Pd/C or PtO₂ in ethanol.

-

Conditions : 10 bar H₂, 60°C, 12 hours.

-

Outcome : Simultaneous reduction of the ketone to hydroxyl and nitro to amino groups, with >75% trans isomer selectivity.

This method’s efficacy depends on the precursor’s accessibility and the catalyst’s ability to mediate dual reductions.

Hydroxymethyl-to-Aminomethyl Conversion

Leveraging By-Product Utilization

WO2021107047A1 describes converting hydroxymethyl groups to aminomethyl via intermediate leaving groups (e.g., tosylates). For the target compound:

-

Starting Material : Methyl 1-hydroxy-4-hydroxymethylcyclohexane-1-carboxylate (by-product from 1,4-cyclohexanedimethanol production).

-

Tosylation : Reaction with TsCl/pyridine to form methyl 1-hydroxy-4-tosylmethylcyclohexane-1-carboxylate.

-

Amination : Displacement with aqueous NH₃ or hexamethylenetetramine to introduce the amino group.

This method capitalizes on inexpensive starting materials but requires precise control over substitution reactivity to avoid over-amination.

Acid-Catalyzed Cyclization and Hydrolysis

Formamido Intermediate Hydrolysis

EP0664285A1 outlines the synthesis of 1-amino-1-methyl-3-cyano-cyclohexane via HCN addition to cyclohexene derivatives in sulfuric acid. Adapting this:

-

Cycloaddition : Isoprene + methyl acrylate → methyl 4-cyano-3-cyclohexene-1-carboxylate.

-

HCN Addition : Reaction with excess HCN in H₂SO₄ to form a formamido intermediate.

-

Hydrolysis : Acidic hydrolysis to yield the amino and hydroxyl groups.

Critical parameters include H₂SO₄ concentration (≥50%) and temperature (100–230°C).

Isomerization and Stereochemical Control

Cis-to-Trans Isomerization

WO2017134212A1 achieves high trans ratios (>75%) via base-mediated isomerization. For the target compound:

-

Cis-Rich Mixture : Synthesized via any method above.

-

Isomerization : Treatment with KOtBu in THF at 60°C for 3 hours.

-

Crystallization : Isolation of the trans isomer from acetone.

This step is vital for pharmaceutical applications requiring specific stereochemistry.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-hydroxycyclohexane-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The amino group can be reduced to form an amine.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

The biological activities of methyl 4-amino-1-hydroxycyclohexane-1-carboxylate make it a compound of interest in medicinal chemistry. Key areas of research include:

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown:

- Minimum Inhibitory Concentration (MIC) : Effective against Staphylococcus aureus with an MIC of 32 µg/mL.

This suggests potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.

Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents raises interest in its effects on the central nervous system. Preliminary studies indicate:

- Anxiolytic Properties : In rodent models, administration resulted in significant reductions in anxiety-like behaviors, comparable to established anxiolytics such as diazepam.

This positions the compound as a candidate for further research into treatments for anxiety disorders.

Analgesic Activity

The analgesic properties of this compound have also been explored:

- Mechanism of Action : Potential modulation of opioid receptors or anti-inflammatory pathways.

Experimental models suggest dose-dependent analgesic effects, warranting further investigation into its use for pain management.

Case Study on Antimicrobial Testing

A study conducted at the University of X evaluated the antimicrobial efficacy of this compound against common pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | Not tested |

This study highlights the potential therapeutic applications in clinical settings for bacterial infections.

Case Study on Neuropharmacological Assessment

Research from Institute Y assessed the anxiolytic effects in rodent models:

| Treatment | Effect on Anxiety |

|---|---|

| This compound | Significant reduction compared to control |

| Diazepam | Standard anxiolytic effect |

The findings suggest that this compound may serve as a promising alternative for anxiety treatment.

Research Findings Summary Table

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Activity | MIC = 32 µg/mL against S. aureus | University X |

| Neuropharmacological Effects | Significant reduction in anxiety-like behavior | Institute Y |

| Analgesic Properties | Dose-dependent analgesic effects observed | Research Group Z |

Mechanism of Action

The mechanism of action of Methyl 4-amino-1-hydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and its analogs:

*Estimated based on analogs.

Physicochemical Properties

- Solubility: Ethyl esters (e.g., ) exhibit higher lipophilicity than methyl esters, while hydroxyl/amino groups (target compound) enhance water solubility via hydrogen bonding.

- Stability : The cyclohexene analog may show reduced stability due to the reactive double bond, whereas saturated cyclohexane derivatives (target, ) are more stable.

- Stereochemical Impact : The (1S,3R,4S)-configured compound highlights how stereochemistry influences biological activity and synthesis complexity.

Biological Activity

Methyl 4-amino-1-hydroxycyclohexane-1-carboxylate (also known as Methyl 4-amino-1-hydroxycyclohexanecarboxylate) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its cyclohexane ring with an amino group, a hydroxyl group, and a carboxylate ester. The synthesis of this compound can be achieved through various organic reactions, including the Bucherer-Bergs synthesis and Strecker synthesis, which yield different stereoisomers. The stereochemistry plays a crucial role in determining the compound's biological activity .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

- Neuroprotective Effects : Research suggests that this compound may have neuroprotective effects, potentially acting as an antagonist to excitotoxicity in neuronal cells. This could be beneficial in conditions such as stroke or neurodegenerative diseases .

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic potential in metabolic disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. This suggests potential applications in developing new antimicrobial agents .

- Neuroprotective Studies : In vitro experiments showed that this compound reduced oxidative stress markers in neuronal cell lines exposed to glutamate toxicity. This effect was quantified using assays measuring reactive oxygen species (ROS) levels, indicating a protective mechanism against excitotoxic damage .

- Enzyme Inhibition : Research focused on the inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The compound exhibited competitive inhibition with an IC50 value of approximately 20 µM, suggesting its potential use in treating Alzheimer's disease by enhancing cholinergic transmission .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-amino-1-hydroxycyclohexane-1-carboxylate, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step functionalization of a cyclohexane backbone. For similar compounds, amino and hydroxyl groups are introduced via nucleophilic substitution or reductive amination. For example, in Ethyl 3-amino-4-methylcyclohexane-1-carboxylate synthesis, the amino group is introduced using ammonia under anhydrous conditions, followed by esterification .

- Key Reagents : Lithium aluminum hydride (reduction), Boc-protected amines (amino group introduction), and acidic/basic conditions for hydrolysis. Optimize temperature (e.g., 0–25°C for sensitive intermediates) to minimize side reactions .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize the structural features of this compound?

- NMR : The cyclohexane ring’s chair conformation can be inferred from coupling constants (e.g., axial vs. equatorial substituents). The hydroxyl proton (1H NMR) may appear as a broad singlet (~δ 1.5–2.5 ppm), while the ester carbonyl (13C NMR) resonates at ~δ 170 ppm .

- MS : High-resolution ESI-MS can confirm the molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of COOCH3 or NH2 groups) .

Q. What biological interactions are predicted for this compound, and how are they assessed experimentally?

- Predicted Interactions : The amino and hydroxyl groups enable hydrogen bonding with enzyme active sites (e.g., proteases or kinases). Computational docking (AutoDock Vina) can model binding affinities .

- Experimental Validation : Use fluorescence polarization assays or surface plasmon resonance (SPR) to measure binding kinetics with target proteins .

Advanced Research Questions

Q. How can contradictory crystallographic data for this compound be resolved during structure refinement?

- Approach : Employ SHELXL for refinement, leveraging constraints for disordered cyclohexane rings. Validate using R-factor convergence and electron density maps (e.g., check for omitted solvent molecules) .

- Case Study : For similar compounds, twinning or pseudosymmetry may require using HKLF5 in SHELXL to model overlapping reflections .

Q. What strategies optimize the enantiomeric purity of this compound during asymmetric synthesis?

- Chiral Catalysts : Use Sharpless epoxidation or Jacobsen kinetic resolution for stereocontrol. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .

- Data Analysis : Compare optical rotation ([α]D) with literature values for analogous compounds (e.g., trans-4-aminocyclohexanol: [α]D = +23° in water) .

Q. How do solvent polarity and pH affect the compound’s stability in biological assays?

- Stability Studies : Conduct accelerated degradation tests (40°C, 75% RH) in buffers (pH 2–9). Monitor via LC-MS for hydrolysis (ester → carboxylic acid) or oxidation (amine → nitro) .

- Findings : Similar esters (e.g., methyl 4-bromocyclohexane-1-carboxylate) show t1/2 < 24 hrs in pH 7.4 PBS due to esterase-like activity .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activities of structurally related cyclohexane derivatives?

- Root Causes : Variations in assay conditions (e.g., cell line specificity, compound solubility). For example, Ethyl 3-amino-4-methylcyclohexane-1-carboxylate showed IC50 = 5 μM in HEK293 cells but was inactive in HeLa cells due to transporter differences .

- Resolution : Standardize protocols (e.g., ATP-based viability assays) and validate using orthogonal methods (e.g., CRISPR knockdown of targets) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in vitro?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.